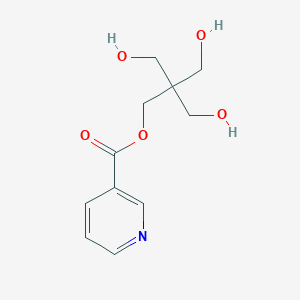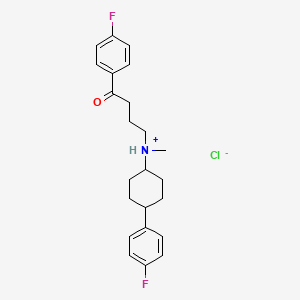
2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride is a synthetic organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms and an imidazolium core, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole ring is synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Chlorination: The imidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.
Substitution Reaction: The chlorinated imidazole is reacted with 3,4-dichlorophenyl isopropyl ketone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
科学的研究の応用
2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(3,4-dichlorophenyl)-1-propene
- 2-Chloro-3-(3,4-dichlorophenyl)propanenitrile
Uniqueness
Compared to similar compounds, 2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride has a unique imidazolium core, which imparts distinct chemical and biological properties
特性
CAS番号 |
29510-76-7 |
|---|---|
分子式 |
C13H14Cl4N2 |
分子量 |
340.1 g/mol |
IUPAC名 |
2-chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-ium;chloride |
InChI |
InChI=1S/C13H14Cl3N2.ClH/c1-8(2)17-7-9(3)18(13(17)16)10-4-5-11(14)12(15)6-10;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChIキー |
KNWLGMKJURLZTQ-UHFFFAOYSA-M |
正規SMILES |
CC1=C[N+](=C(N1C2=CC(=C(C=C2)Cl)Cl)Cl)C(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




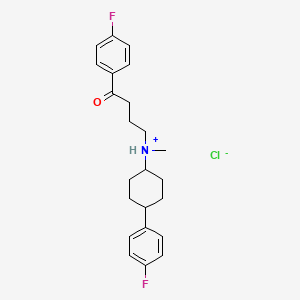
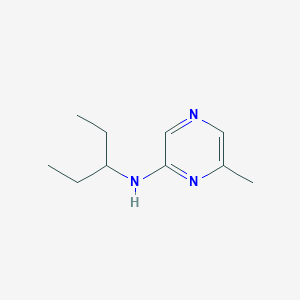

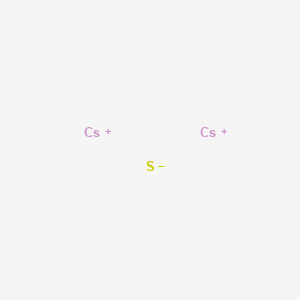
![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
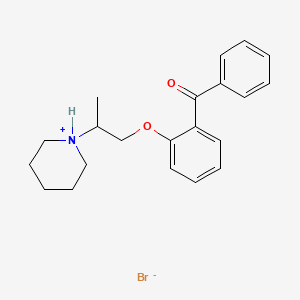
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)
